molecular formula C10H8O2S B172265 Benzo[b]thiophene-5-acetic acid CAS No. 17381-54-3

Benzo[b]thiophene-5-acetic acid

Cat. No. B172265
CAS RN: 17381-54-3
M. Wt: 192.24 g/mol
InChI Key: HOVPXJOSTYXDCM-UHFFFAOYSA-N
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Patent
US07951963B2

Procedure details

To 1,2-dimethoxyethane (1.00 L) solution of 250 g of 5-bromobenzothiophene were added 276 g of potassium tert-butoxide and 174 g of tert-butyl cyanoacetate. Thereto were added 8.23 g of dichlorobis(triphenylphosphine)palladium(II) and 6.15 g of triphenylphosphine at 80 to 85° C., which was then refluxed for 2 hours. Next, to the reaction mixture were added 500 mL of ethylene glycol, 250 mL of water and 263 g of potassium hydroxide, which was then refluxed for 4 hours. To the reaction mixture were added 1.50 L of water and 12.5 g of kieselguhr (cellpure, product of Advanced Minerals Company). After insoluble matter was filtered off, to the filtrate was added 250 mL of toluene, and the aqueous layer was separated. To the aqueous layer were added 375 mL of toluene and 375 mL of ethyl acetate, the pH was adjusted to 1 with 505 mL of hydrochloric acid, and the organic layer was separated. The organic layer was treated with 12.5 g of activated carbon. The solvent was distilled off under reduced pressure, to which was added toluene. The precipitate was collected by filtration to provide 176 g of 2-(1-benzothiophen-5-yl)acetic acid as white solid form.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
8.23 g
Type
catalyst
Reaction Step Two
Quantity
6.15 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
263 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[CH:7][C:6]=2[CH:10]=1.CC(C)([O-])C.[K+].C([CH2:19][C:20]([O:22]C(C)(C)C)=[O:21])#N.[OH-].[K+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C(O)CO.COCCOC>[S:9]1[C:5]2[CH:4]=[CH:3][C:2]([CH2:19][C:20]([OH:22])=[O:21])=[CH:10][C:6]=2[CH:7]=[CH:8]1 |f:1.2,4.5,^1:31,50|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=CS2)C1
Name
Quantity
276 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
174 g
Type
reactant
Smiles
C(#N)CC(=O)OC(C)(C)C
Name
Quantity
1 L
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
8.23 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
6.15 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
263 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
which was then refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
After insoluble matter was filtered off, to the filtrate
ADDITION
Type
ADDITION
Details
was added 250 mL of toluene
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
ADDITION
Type
ADDITION
Details
To the aqueous layer were added 375 mL of toluene and 375 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
The organic layer was treated with 12.5 g of activated carbon
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, to which
ADDITION
Type
ADDITION
Details
was added toluene
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1C=CC(=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 176 g
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.